![molecular formula C10H7F3O B2748463 2-(Trifluoromethyl)-2,3-dihydroinden-1-one CAS No. 157364-39-1](/img/structure/B2748463.png)
2-(Trifluoromethyl)-2,3-dihydroinden-1-one
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Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Trifluoromethyl groups can be introduced into organic motifs via various methods . One method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Chemical Reactions Analysis
Trifluoromethyl groups play an important role in various chemical reactions . They are often involved in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Scientific Research Applications
- Applications : Researchers have explored transition metal-mediated construction of C(sp³, sp², and sp)–CF₃ bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons. These reactions enable the incorporation of trifluoromethyl groups into organic motifs, contributing to drug development and agrochemicals .
- Application : 2-(Trifluoromethyl)-isonicotinic acid has been used in constructing molecular topologies. It participates in the formation of homometallic and heterometallic molecular squares, contributing to the creation of complex molecular structures .
- Application : 2-(Trifluoromethyl)acrylic acid serves as an acidic functional monomer for molecular imprinting of nicotine. Additionally, it is used as a conventional functional monomer alongside methacrylic acid .
Transition Metal-Mediated Trifluoromethylation Reactions
Molecular Topologies and Complex Structures
Molecular Imprinting and Functional Monomers
Controlled Trifluoromethylation Reactions
Safety and Hazards
Future Directions
The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . They hold great promise for large-scale production, not only because of their efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology .
properties
IUPAC Name |
2-(trifluoromethyl)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(8)14/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHAZSIGRQHKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-2,3-dihydroinden-1-one |
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